1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine
Description
1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine is a fluorinated hydrazine derivative characterized by a 4-fluorophenyl group and a trifluoromethyl (-CF₃) substituent.
Properties
Molecular Formula |
C7H6F4N2 |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-1-(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C7H6F4N2/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H,12H2 |
InChI Key |
TVWYTNIYAHMBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C(F)(F)F)N)F |
Origin of Product |
United States |
Biological Activity
1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of fluorine and trifluoromethyl groups, presents unique chemical properties that can influence its interaction with biological systems. The following sections will delve into its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of 1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine generally involves the reaction of hydrazine derivatives with appropriate aromatic compounds. A notable method includes the use of trifluoromethylated precursors combined with hydrazine hydrate under controlled conditions to yield the target compound with high purity and yield .
Biological Activity Overview
The biological activity of 1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine has been explored in various contexts, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of fluorinated hydrazines. For instance, compounds similar to 1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine have shown promising results against a range of bacterial strains including E. coli and Staphylococcus aureus. The presence of fluorine atoms in the structure is believed to enhance lipophilicity, facilitating better membrane penetration and increased antibacterial activity .
Anti-inflammatory Effects
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential in treating inflammatory diseases .
Anticancer Properties
The anticancer potential of 1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine has been evaluated against various cancer cell lines. Notably, studies have shown that similar hydrazine derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The IC50 values for these compounds indicate potent activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of hydrazine derivatives including 1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine and evaluated their antimicrobial properties. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In a comparative study involving several hydrazine derivatives, it was found that 1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine inhibited TNF-α production by up to 85% at a concentration of 10 µM, outperforming some conventional anti-inflammatory drugs .
Research Findings Summary Table
Chemical Reactions Analysis
Oxidation Reactions
1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine undergoes oxidation to form azo compounds or other nitrogen-rich species. Key oxidizing agents include:
-
Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
-
Reaction conditions (e.g., temperature, solvent) critically influence product stability and yield.
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ | Aqueous acidic | Azo compound formation |
| H₂O₂ | Basic medium | Oxidized hydrazine species |
Cycloaddition Reactions
The hydrazine functional group enables participation in cycloaddition reactions to form heterocycles such as pyrazoles or triazoles. Examples include:
-
Pyrazole Formation : Reaction with α,β-alkynic tosylhydrazones or diketones under copper-mediated conditions . For instance, (4-fluorophenyl)hydrazine reacts with 1,3-diketones to yield pyrazoles via cyclization .
-
Triazole Synthesis : Multi-component reactions with trifluoroacetimidoyl chlorides and benzene-1,3,5-triyl triformate (TFBen) under acidic catalysis .
| Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|
| Pyrazole synthesis | Diketones, (4-fluorophenyl)hydrazine | Ethanol, ∆, N₂ | 75% |
| Triazole synthesis | Trifluoroacetimidoyl chloride, TFBen | TFA, toluene, 100°C | 53% |
Hydrazone Formation
The compound reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, which are precursors to biologically active molecules. For example:
-
Mechanism : Nucleophilic attack of the hydrazine nitrogen on carbonyl carbons, followed by dehydration .
-
Applications : Hydrazones derived from 4-(trifluoromethyl)benzohydrazide show antimicrobial activity .
| Carbonyl Compound | Reaction Conditions | Product |
|---|---|---|
| Benzaldehyde | Ethanol, reflux | Tetrafluorinated hydrazone |
| Ketones | Acidic catalysis | Functionalized hydrazones |
Mechanistic Insights
Control experiments reveal key intermediates:
-
Trifluoroacetimidohydrazide formation precedes cyclization in triazole synthesis .
-
Formhydrazide intermediates are critical in multi-component reactions .
| Step | Intermediate | Role in Reaction |
|---|---|---|
| Hydrazine-carbonyl coupling | Trifluoroacetimidohydrazide | Precursor to triazole |
| Intramolecular addition | Five-membered heterocycle | Cyclization product |
Comparison of Reaction Yields
| Reaction Type | Yield Range | Key Factors Influencing Yield |
|---|---|---|
| Pyrazole synthesis | 50–75% | Solvent, temperature, catalyst |
| Triazole synthesis | 53–68% | Acidic catalysis, solvent choice |
| Hydrazone formation | 40–99% | Carbonyl compound reactivity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Substituent Effects
- N'-(1-(4-Fluorophenyl)ethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide (1a): Contains a sulfonyl group (-SO₂-) that enhances thermal stability and alters acidity compared to the target compound.
- (1E,2E)-1,2-bis(1-(4-Fluorophenyl)ethylidene)hydrazine : A ketazine dimer with two 4-fluorophenyl groups. The absence of -CF₃ reduces lipophilicity but introduces conjugation via ethylidene moieties, enhancing UV absorption properties .
- Thiosemicarbazide Derivatives (AR1–AR10): Feature a quinazolinone core linked to thiosemicarbazide. The sulfur atom introduces nucleophilic reactivity, contrasting with the electron-withdrawing -CF₃ group in the target compound .
Heterocyclic Derivatives
- Pyrazole/Thiazole Hybrids : Compounds like 1-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)-2-(4-(4-bromophenyl)thiazol-2-yl)hydrazine (4j) incorporate aromatic heterocycles, which enhance π-π stacking interactions in biological targets. The trifluoromethyl group in the target compound may offer superior metabolic stability compared to bromo or nitro substituents .
- Indole-Based Hydrazines : Melatonin analogs (e.g., compound 99 ) with indole rings exhibit antioxidant activity via radical scavenging. The -CF₃ group in the target compound could modulate similar activities by altering electron density .
Physicochemical Properties
The trifluoromethyl group in the target compound likely increases lipophilicity (logP) compared to sulfonyl or thiosemicarbazide analogs, enhancing membrane permeability.
Key Differentiators of 1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine
- Lipophilicity : Higher than sulfonyl or hydroxyl-containing analogs, favoring pharmacokinetic properties.
- Synthetic Flexibility : The hydrazine backbone allows derivatization into heterocycles (e.g., pyrazoles, triazoles), as seen in and .
Preparation Methods
1-(4-Fluorophenyl)-1-(trifluoromethyl)hydrazine (C₇H₆F₄N₂) is a fluorinated hydrazine derivative with applications in agrochemical and pharmaceutical research. Its synthesis involves strategic introduction of both the 4-fluorophenyl and trifluoromethyl groups onto a hydrazine core. This report consolidates validated preparation routes, emphasizing selectivity, yield optimization, and scalability.
Synthetic Strategies
Nucleophilic Trifluoromethylation of Hydrazine Derivatives
Principle : Secondary hydrazines react with trifluoromethylating agents to replace substituents with -CF₃.
Method from Radical Trifluoromethylation (2025)
A recent breakthrough employs carbon disulfide (CS₂) and silver fluoride (AgF) to directly introduce -CF₃ onto secondary amines.
- Procedure :
- React 1-(4-fluorophenyl)hydrazine with CS₂ in acetonitrile.
- Add AgF (4.5 equiv) and 4-(pyrrolidin-1-yl)pyridine (base).
- Heat at 80°C under nitrogen for 8 hours.
- Yield : ~72% (optimized).
- Mechanism :
- Formation of a thioamide intermediate.
- AgF-mediated desulfurization and fluorination.
Challenges :
- Requires pre-synthesis of 1-(4-fluorophenyl)hydrazine.
- Limited applicability to primary hydrazines.
Fluorination of Trichloromethyl Precursors
Principle : Replace Cl atoms in N-CCl₃ intermediates with F using fluorinating agents.
Stepwise Chlorination-Fluorination
- Step 1 : Synthesize 1-(4-fluorophenyl)-1-(trichloromethyl)hydrazine:
- React 4-fluorophenylhydrazine with CCl₄ in dimethylformamide (DMF).
- Step 2 : Fluorinate with hydrogen fluoride (HF) or Me₄NF :
- Stir at 60°C for 12 hours.
- Yield : ~58% (reported for analogous N-CF₃ pyrazoles).
Limitations :
- Handling HF requires specialized equipment.
- Byproducts from incomplete fluorination.
Condensation of Aryl Hydrazines with Trifluoromethyl Carbonyls
Principle : Hydrazine-carbonyl condensation followed by reduction.
Hydrazone Formation and Reduction
- Reactants : 4-fluorophenylhydrazine + trifluoroacetaldehyde.
- Conditions :
- Form hydrazone in ethanol at 25°C (6 hours).
- Reduce with NaBH₄ in THF.
- Yield : ~40% (estimated from analogous reactions).
Drawbacks :
- Low efficiency due to competing side reactions.
- Requires purification via column chromatography.
Comparative Analysis of Methods
Industrial-Scale Considerations
Q & A
Basic Research Question
- 1H/13C NMR : Fluorophenyl protons appear as doublets (J = 8–9 Hz) due to coupling with fluorine, while trifluoromethyl carbons show distinct quartets in 13C NMR .
- FTIR : Stretching vibrations for N-N bonds (~3300 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) are diagnostic .
- Elemental Analysis : Validates stoichiometry, with expected deviations <0.3% for C, H, N, and F .
What strategies resolve contradictions in NMR data when fluorinated groups cause signal splitting or overlap?
Advanced Research Question
- Decoupling Experiments : Use 19F-1H heteronuclear decoupling to simplify splitting patterns caused by fluorine coupling .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in polyfluorinated hydrazines by correlating proton and carbon shifts .
- Low-Temperature NMR : Reduces conformational flexibility, sharpening broad signals in trifluoromethyl-containing compounds .
How is this compound utilized in synthesizing heterocyclic compounds for medicinal chemistry?
Basic Research Question
The hydrazine moiety acts as a nucleophile in cyclocondensation reactions. For example:
- Thiosemicarbazide Synthesis : Reacts with dithiocarbamic acid methyl esters to form antimicrobial thiosemicarbazides, confirmed via 1H NMR (δ 8.5–9.5 ppm for NH groups) .
- Pyrazole Derivatives : Microwave-assisted condensation with aldehydes yields imines (e.g., (E)-N-(4-fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine), characterized by FTIR (C=N stretch ~1600 cm⁻¹) .
How does the electron-withdrawing effect of -CF₃ influence reaction pathways in fluorinated hydrazines?
Advanced Research Question
The -CF₃ group deactivates the hydrazine core, directing electrophilic attacks to para positions of the fluorophenyl ring. In nucleophilic substitutions, it stabilizes negative charges via inductive effects, enhancing reactivity with electron-deficient partners. For example, in the synthesis of pyrazolyl derivatives, -CF₃ increases regioselectivity for 1,3-dipolar cycloadditions . Kinetic studies on similar systems show a 20–30% rate enhancement compared to non-fluorinated analogs .
What safety protocols are essential when handling hydrazine derivatives with fluorinated substituents?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors (TLV: 0.01 ppm).
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, as fluorinated hydrazines can penetrate latex .
- Waste Disposal : Neutralize with dilute HCl before disposal to prevent exothermic decomposition .
What challenges arise in achieving regioselectivity in reactions involving polyfluorinated hydrazines?
Advanced Research Question
Fluorine’s steric and electronic effects complicate regioselectivity. For example:
- Competing Pathways : In cyclization reactions, -CF₃ can direct either N- or C-attack, requiring careful optimization of solvents (e.g., DMF vs. THF) and catalysts (e.g., Ru(II) vs. Pd(0)) to favor desired products .
- Temperature Control : Lower temperatures (-20°C) favor kinetic control in reactions with competing sites, as shown in studies on fluorophenyl piperazine syntheses .
How do fluorinated hydrazines compare to non-fluorinated analogs in biological activity studies?
Advanced Research Question
Fluorination enhances metabolic stability and membrane permeability. For instance:
- Antimicrobial Activity : Thiosemicarbazides with -CF₃ show 2–4x lower MIC values against S. aureus compared to non-fluorinated analogs due to increased lipophilicity .
- Enzyme Inhibition : Fluorophenyl hydrazines exhibit stronger binding to α-amylase (IC₅₀ = 8–12 µM) via halogen bonding with active-site residues, as confirmed by molecular docking .
What are the best practices for optimizing reaction yields in microwave-assisted syntheses of fluorinated hydrazines?
Advanced Research Question
- Power Modulation : Use pulsed microwave irradiation (e.g., 300 W, 10 s on/off cycles) to prevent decomposition of thermally sensitive trifluoromethyl groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve dielectric heating efficiency, reducing reaction times by 50–70% compared to conventional methods .
- Catalyst Screening : Ru(II) catalysts enhance turnover numbers in asymmetric hydrazine formations, as demonstrated in ketazine syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
